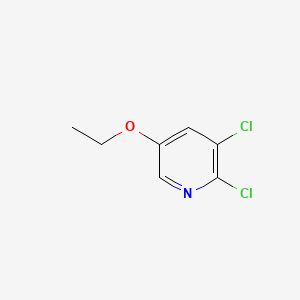

2,3-Dichloro-5-ethoxypyridine

Descripción

2,3-Dichloro-5-ethoxypyridine is a halogenated pyridine derivative characterized by chlorine atoms at the 2- and 3-positions and an ethoxy group (-OCH₂CH₃) at the 5-position of the pyridine ring. Its molecular formula is C₇H₅Cl₂NO, with a CAS registry number 1345471-27-3 (). The compound is commercially available through multiple suppliers (9 listed), including MolPort-020-003-717 and AKOS016001985, and is often used as a building block in pharmaceutical and agrochemical syntheses due to its reactive halogen substituents and electron-rich ethoxy group. Key synonyms include ACMC-209bv7, CTK8B0230, and ANW-19649.

Propiedades

IUPAC Name |

2,3-dichloro-5-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-2-11-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBMJARTHCYJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718431 | |

| Record name | 2,3-Dichloro-5-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-27-3 | |

| Record name | 2,3-Dichloro-5-ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-ethoxypyridine can be achieved through various methods. One common approach involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates . This method involves the following steps:

Lithiation: The pyridine is lithiated using n-butyllithium at low temperatures (around -78°C).

Transmetalation: The lithiated intermediate is then treated with an organomagnesium halide to form a mixed diorganomagnesium compound.

Elimination and Addition: At elevated temperatures, elimination occurs, leading to the formation of a pyridyne intermediate.

Industrial Production Methods

Industrial production methods for 2,3-Dichloro-5-ethoxypyridine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow setups to ensure consistent production .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichloro-5-ethoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2 and 3 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,3-diamino-5-ethoxypyridine, while coupling reactions can produce various biaryl compounds .

Aplicaciones Científicas De Investigación

2,3-Dichloro-5-ethoxypyridine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-5-ethoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 2,3-Dichloro-5-ethoxypyridine can be contextualized by comparing it to dichloro-substituted pyridine derivatives with varying substituents. Below is a detailed analysis:

Table 1: Structural and Commercial Comparison of 2,3-Dichloro-5-ethoxypyridine and Analogues

Key Observations :

Substituent Effects :

- Electron-Donating Groups : The ethoxy group in 2,3-Dichloro-5-ethoxypyridine increases electron density at the 5-position, improving solubility in polar solvents compared to analogues like 2,3-Dichloro-5-bromopyridine.

- Electron-Withdrawing Groups : Compounds such as 2,3-Dichloro-5-(trichloromethyl)pyridine exhibit reduced reactivity in nucleophilic aromatic substitution due to the strong electron-withdrawing CCl₃ group.

Reactivity and Applications :

- Halogens (Cl, Br) at the 2- and 3-positions enable cross-coupling reactions (e.g., Buchwald-Hartwig amination), making these compounds versatile intermediates.

- The vinyl group in 2,3-Dichloro-5-ethenylpyridine allows for further functionalization via cycloaddition or polymerization.

Commercial Availability :

- 2,3-Dichloro-5-ethoxypyridine has the highest supplier count (9), indicating broader industrial utility compared to analogues like 2,3-Dichloro-5-cyclopropylpyridine (2 suppliers).

Research and Industrial Relevance

- Agrochemicals : Trichloromethyl and fluorine-containing pyridines are prevalent in herbicides and insecticides, as seen in 2,6-Dichloro-5-fluoronicotinic acid.

Actividad Biológica

2,3-Dichloro-5-ethoxypyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article reviews the biological activity of 2,3-Dichloro-5-ethoxypyridine, detailing its mechanisms of action, effects on various biological systems, and relevant case studies.

2,3-Dichloro-5-ethoxypyridine is characterized by the following chemical structure:

The biological activity of 2,3-Dichloro-5-ethoxypyridine can be attributed to its interaction with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It influences cell signaling pathways by affecting gene expression related to detoxification processes, thereby impacting cellular responses to oxidative stress.

Antimicrobial Properties

Preliminary studies indicate that 2,3-Dichloro-5-ethoxypyridine exhibits antimicrobial activity against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Cytotoxic Effects

Research has demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. For instance:

These findings suggest that 2,3-Dichloro-5-ethoxypyridine may have potential as an anticancer agent.

Study on Enzyme Interaction

A study investigated the binding affinity of 2,3-Dichloro-5-ethoxypyridine to cytochrome P450 enzymes. The results indicated a significant inhibition of enzyme activity at varying concentrations, affecting the metabolism of substrates typically processed by these enzymes.

Cytotoxicity Assessment

In a cytotoxicity assessment involving multiple cancer cell lines, 2,3-Dichloro-5-ethoxypyridine was found to exert potent effects with IC50 values below 2 µM in several cases. This highlights its potential as a lead compound for further development in oncology .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2,3-Dichloro-5-ethoxypyridine suggests good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). However, toxicity studies indicate that at high doses, it may lead to adverse effects such as liver damage and increased oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.